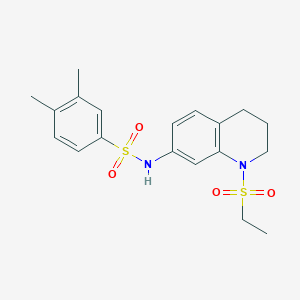

![molecular formula C15H11BrF3NOS B2405630 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803590-48-8](/img/structure/B2405630.png)

3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

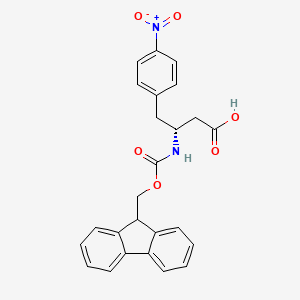

3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine, also known as BTF, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of benzoylphenylurea derivatives and has been found to exhibit promising pharmacological properties.

Wissenschaftliche Forschungsanwendungen

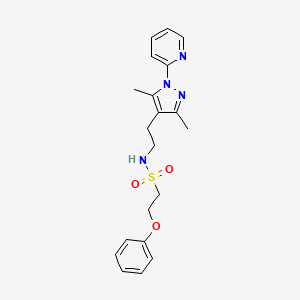

Synthesis of Novel Heterocyclic Compounds

Researchers have explored the synthesis of new benzoyl-substituted heterocycles from related bromo derivatives, indicating potential applications in developing new chemical entities for various scientific purposes (Abdelrazek, Ghozlan, & Michael, 2007).

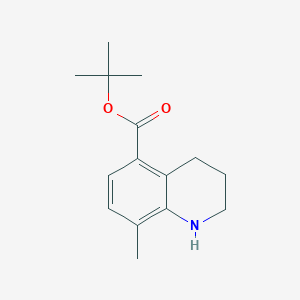

Development of Hybrid Polymers

Studies have reported the synthesis of novel hybrid polymers using substituted phenyl side groups, including thiophenylanilino and furanylanilino backbones. This research suggests applications in materials science, particularly in the development of electroactive films and polymers (Baldwin et al., 2008).

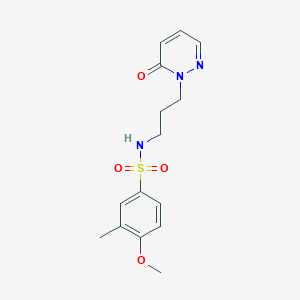

Exploration in Medicinal Chemistry

Research on enantiomeric derivatives related to 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine has shown potential in medicinal chemistry, particularly in the development of antitumor agents. This highlights the compound's relevance in pharmaceutical research (Gao et al., 2015).

Application in Organic Synthesis

Studies have demonstrated the utility of related bromo derivatives in the synthesis of benzimidazoles and other organic compounds, underlining the compound's significance in organic chemistry and synthesis (Lygin & Meijere, 2009).

Potential in Vascular Research

Research has been conducted on derivatives for potential vasodilation properties, suggesting applications in cardiovascular research and drug development (Girgis et al., 2008).

Bromination Studies

Research on the bromination of aromatic amines, including related trifluoromethyl compounds, provides insights into chemical reactions and synthesis processes relevant in organic chemistry (Fox et al., 2003).

Construction of Polycyclic Structures

The construction of thiophene-fused polycyclic structures using bromo derivatives underscores the compound's role in advanced materials synthesis and organic chemistry (Zhang et al., 2020).

Development of Organic Ligands

The synthesis of organic ligands from benzoyl-substituted thiophene derivatives highlights potential applications in coordination chemistry and material science (Kabirifard et al., 2020).

Wirkmechanismus

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .

Mode of Action

It’s known that the compound undergoes a free radical reaction . In a typical reaction, a bromine atom is lost, leaving behind a radical that interacts with other molecules . This interaction can lead to various changes in the target molecules .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Given the diverse biological activities of thiophene derivatives, the effects could range from changes in cell growth and proliferation (in the case of anticancer activity) to alterations in inflammatory responses (in the case of anti-inflammatory activity) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-[2-bromo-4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF3NOS/c16-10-6-7(15(17,18)19)4-5-8(10)13(21)12-9-2-1-3-11(9)22-14(12)20/h4-6H,1-3,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEWQMVOPGGYTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=C(C=C(C=C3)C(F)(F)F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)

![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)